molecular formula C15H13BrF2N2O3S B12469330 N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B12469330
M. Wt: 419.2 g/mol
InChI Key: FEWUGMAWXWRPHK-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a difluorophenyl group, and a methylsulfonyl group attached to a glycinamide backbone, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or a brominating agent.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is incorporated via a nucleophilic substitution reaction using a suitable difluorophenyl precursor.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through a sulfonylation reaction using methylsulfonyl chloride.

    Formation of the Glycinamide Backbone: The final step involves the formation of the glycinamide backbone through an amide coupling reaction using glycine or a glycine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl and difluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-3-bromo-benzamide: Shares structural similarities but lacks the difluorophenyl and methylsulfonyl groups.

    N-(4-bromophenyl)glycyl-N-(3,4-difluorophenyl)glycinamide: Similar backbone but different substituents.

Uniqueness

N-(4-bromophenyl)-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide stands out due to its unique combination of bromophenyl, difluorophenyl, and methylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13BrF2N2O3S

Molecular Weight

419.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(3,4-difluoro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C15H13BrF2N2O3S/c1-24(22,23)20(12-6-7-13(17)14(18)8-12)9-15(21)19-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3,(H,19,21)

InChI Key

FEWUGMAWXWRPHK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)Br)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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